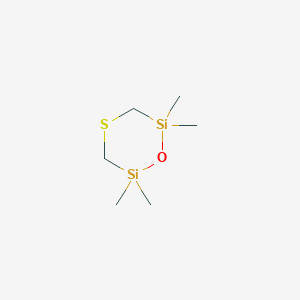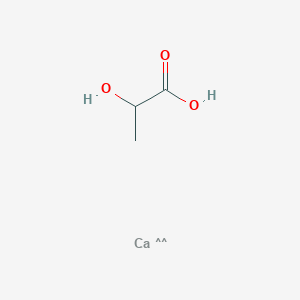![molecular formula C12H20N2O5 B3281375 (3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid CAS No. 733049-29-1](/img/structure/B3281375.png)
(3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid
Vue d'ensemble
Description
“(3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid” is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . It is also used in the preparation of peptides with metal complexing groups .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids . The synthesis process can be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: C12H20O5N2 .Chemical Reactions Analysis
This compound is a reactant for protein assembly directed by synthetic molecular recognition motifs. It is also used in the solid-phase synthesis of gramicidin S cyclic analogs with antibiotic and hemolytic activities, and the synthesis of HCV protease inhibitor modified analogs .Physical And Chemical Properties Analysis
The molecular weight of this compound is 219.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .Applications De Recherche Scientifique
- Application : Boc-AAILs, derived from tert-butyloxycarbonyl-protected amino acids, serve as efficient reactants and reaction media for peptide synthesis. They enhance amide formation without requiring additional base, yielding dipeptides in just 15 minutes .
- Application : Boc-Acetic Acid is involved in the preparation of tissue scaffolds and drug delivery systems. Its controlled release properties make it valuable in targeted therapies .
- Application : Boc-Acetic Acid is a precursor for Boc-protected amino acids. Efficient deprotection methods allow sequential reactions in organic synthesis .
Peptide Synthesis Using Boc-AAILs
Tissue Scaffolding and Drug Delivery
Deprotection of Boc Groups in Organic Synthesis
Mécanisme D'action
Target of Action
The compound contains a tert-butyloxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound may interact with biological targets that have affinity for amines.
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This indicates that the compound may undergo changes in its structure upon interaction with its targets, potentially leading to the release of the protected amine.
Biochemical Pathways
Given its structure and the presence of the boc group, it may be involved in reactions related to the synthesis of peptides or proteins .
Pharmacokinetics
The compound’s solubility in various solvents suggests that it may have good bioavailability.
Result of Action
The compound’s potential role in peptide or protein synthesis suggests that it may have effects at the molecular level, possibly influencing the structure and function of proteins.
Action Environment
The action of (3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid may be influenced by various environmental factors. For instance, the addition and removal of the Boc group are dependent on the pH of the environment . Moreover, the compound’s solubility in various solvents suggests that its action, efficacy, and stability may be influenced by the solvent environment.
Orientations Futures
Propriétés
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)13-8-5-4-6-14(10(8)17)7-9(15)16/h8H,4-7H2,1-3H3,(H,13,18)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPLDJICXMMSBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid | |
CAS RN |
733049-29-1 | |
| Record name | 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxopiperidin-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Bromo-1,4-dioxaspiro[4.7]dodecane](/img/structure/B3281324.png)








